Cefotaxime

Overview

Description

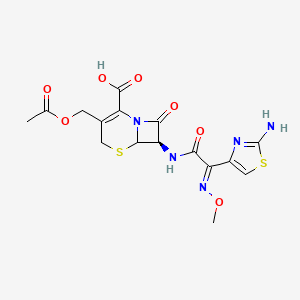

Cefotaxime is a third-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body and is also given before, during, and after certain types of surgery to prevent infections . It works by inhibiting bacterial cell wall biosynthesis .

Synthesis Analysis

Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . Another study reported the synthesis of a novel Cu(II)-drug derivative from Cefotaxime .Molecular Structure Analysis

Cefotaxime has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.47 . Its structure includes a cephem nucleus with various substitutions .Physical And Chemical Properties Analysis

Cefotaxime has a density of 1.80±0.1 g/cm3 (Predicted), a melting point of >158°C (dec.), and a refractive index of 1.778 . It is physically unstable after a 6-hour storage at high concentrations .Scientific Research Applications

Surgical Prophylaxis

Cefotaxime has shown favourable results when used as a prophylactic treatment in various branches of surgery, including genitourinary, abdominal, gynaecological, and obstetric surgery. It helps prevent postoperative infections .

Food Safety

Research has indicated the presence of Cefotaxime-resistant strains in food products, highlighting its role in studying antimicrobial resistance and ensuring food safety .

Bacterial Infections

While clinical and bacteriological response rates to Cefotaxime are high, ongoing research aims to define its precise role in treating bacterial infections due to the current lack of comparative data .

Drug Solubility and Stability

Studies have shown that nonionic surfactants can enhance the solubility and stability of Cefotaxime, potentially improving its therapeutic efficacy through altered physicochemical characteristics .

Pharmacokinetics and Drug Interaction

Cefotaxime has been studied for its tolerability, safety, pharmacokinetics, and drug interaction in healthy subjects to support further clinical trials .

Nanoparticle Synthesis

Innovative research has incorporated Cefotaxime with synthesized silver and selenium nanoparticles using gamma rays, presenting a cost-effective and eco-friendly method with potential applications in nanomedicine .

Mechanism of Action

Target of Action

Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .

Mode of Action

Cefotaxime exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the PBPs via its beta-lactam rings, thereby inhibiting the transpeptidation step in peptidoglycan cell wall synthesis of susceptible bacterial organisms . This interaction with PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefotaxime is the peptidoglycan cell wall synthesis pathway. By inhibiting the transpeptidation step in this pathway, cefotaxime prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell wall weakening and subsequent bacterial cell death .

Pharmacokinetics

Cefotaxime exhibits linear and dose-independent pharmacokinetics for doses up to 2 g . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of cefotaxime is excreted unchanged in the urine , indicating that renal function significantly impacts its clearance .

Result of Action

The primary result of cefotaxime’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, cefotaxime causes the cell wall to weaken and rupture, leading to bacterial cell lysis . This results in the effective treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Action Environment

The action of cefotaxime can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on cefotaxime’s efficacy . Additionally, patient-specific factors such as age, renal function, and the presence of other diseases can also impact the drug’s action and efficacy . Furthermore, the pH and ion concentration of the local environment can affect the stability of cefotaxime .

Safety and Hazards

Future Directions

The rational use of Cefotaxime in early-onset sepsis (EOS) is still hampered by uncertainty about the optimal dose. The dosage regimens of Cefotaxime used in different neonatal units vary due to the absence of a powerful developmental pharmacokinetic-pharmacodynamic study in EOS patients . More research is needed to establish the optimal dose of Cefotaxime in different clinical situations.

properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-QSWIMTSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64485-93-4 (mono-hydrochloride salt) | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022761 | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.46e-01 g/L | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefotaxime | |

CAS RN |

63527-52-6, 60846-21-1 | |

| Record name | Cefotaxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

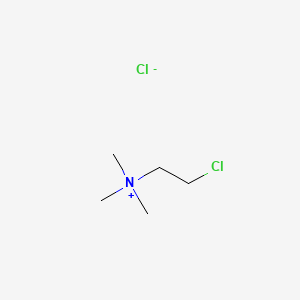

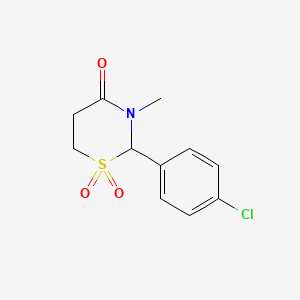

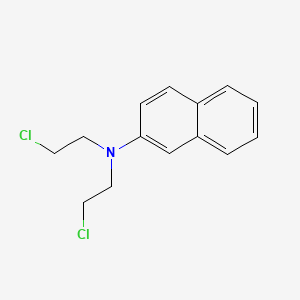

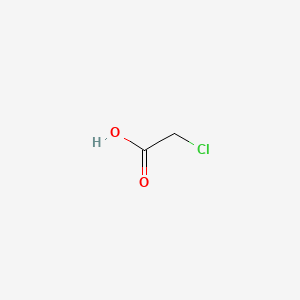

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cefotaxime exert its antibacterial effect?

A1: Cefotaxime is a β-lactam antibiotic that targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, the final step in cell wall formation. [] This binding inhibits PBP activity, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death. []

Q2: What is the molecular formula and weight of Cefotaxime?

A2: Cefotaxime has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.48 g/mol. []

Q3: Is there any spectroscopic data available for Cefotaxime?

A3: Yes, spectroscopic methods like UV-Vis spectrophotometry have been utilized for the estimation of Cefotaxime in both pure form and pharmaceutical formulations. [] For example, a method involving the complexation of Cefotaxime with Fe(II) in alkaline conditions resulting in a reddish-orange colored product with a maximum absorbance (λmax) at 505 nm has been reported. []

Q4: How stable is Cefotaxime in intravenous (IV) admixtures?

A4: Cefotaxime sodium at 10 mg/mL, when admixed with metronidazole 5 mg/mL in a 0.9% sodium chloride injection, demonstrated stability for up to 72 hours when stored at 8°C. [] This indicates good stability under these specific conditions.

Q5: What about the stability of Cefotaxime for intracutaneous injection?

A5: Studies show that the stability of Cefotaxime sodium intracutaneous injection is less favorable. [] Even when stored at room temperature and protected from sunlight, a significant drop in concentration was observed after just one week. [] The recommended storage life under these conditions is no more than 3 days. []

Q6: Cefotaxime itself isn't a catalyst. Can you clarify this aspect based on the provided research?

A6: You are correct. Cefotaxime acts as an inhibitor of bacterial enzymes (PBPs) rather than a catalyst. [] The research papers provided focus on Cefotaxime's antibacterial activity, resistance mechanisms, and its pharmacokinetic properties. They don't delve into its use in catalytic applications.

Q7: Has computational chemistry been used in research on Cefotaxime?

A7: While the provided research articles don't explicitly detail computational studies on Cefotaxime, mass spectrometry combined with UV spectrophotometry has been employed to study the kinetics of Cefotaxime hydrolysis by β-lactamase TEM-1 and its G238S mutant. [] This approach offers valuable insights into the interaction dynamics between the drug and the enzyme.

Q8: How do structural modifications of Cefotaxime impact its activity?

A8: One notable example highlighted in the research involves the G238S mutation in β-lactamase TEM-1. [] This single amino acid change significantly impacts the enzyme's interaction with Cefotaxime. The mutation leads to a decrease in deacylation rate for penicillins, explaining the reduced activity against these antibiotics. [] Conversely, the mutation results in increased acylation rate for Cefotaxime, leading to better catalytic efficiency against this specific antibiotic. []

Q9: What strategies can improve Cefotaxime's stability or bioavailability?

A9: While specific formulation strategies aren't discussed in the provided research, the study on IV admixture stability highlights the importance of factors like storage temperature and compatible co-solutes in maintaining drug stability. []

Q10: Is there information regarding SHE regulations related to Cefotaxime in the provided research?

A10: The provided research articles primarily focus on the clinical and pharmacological aspects of Cefotaxime. Information regarding specific SHE regulations and compliance is not discussed.

Q11: What is known about the pharmacokinetics of Cefotaxime in neonatal pony foals?

A11: Research on foals showed that following a single IV dose, Cefotaxime is rapidly eliminated with a half-life of 0.6 hours. [] The active metabolite, desacetylcefotaxime, exhibited a longer half-life of 1.69 hours. [] Based on these findings, a dosage of 40 mg/kg body weight every 4-6 hours was suggested for foals with gram-negative septicemia, while a more frequent administration every 2 hours was recommended for those with meningitis. []

Q12: How does pregnancy affect Cefotaxime pharmacokinetics?

A12: Studies in postpartum patients reveal altered pharmacokinetics of Cefotaxime compared to non-pregnant individuals. [] Significantly larger volumes of distribution and higher clearance rates were observed in these patients. [] This suggests a need for potential dosage adjustments for effective treatment in pregnant women.

Q13: How effective is Cefotaxime against multidrug-resistant Pseudomonas and Serratia infections?

A13: In vitro studies demonstrated a high degree of synergy between Cefotaxime and Amikacin against multidrug-resistant Pseudomonas aeruginosa and Serratia marcescens isolates. [] This synergistic effect was observed in 90% of the tested isolates. [] Clinical trials involving five patients with serious infections caused by these organisms further confirmed this synergy, demonstrating a 100% clinical response rate and an 80% bacteriological cure rate. []

Q14: Has Cefotaxime been evaluated in animal models of infection?

A14: Yes, Cefotaxime has been tested in rabbit models of meningitis. In one study, a Cefotaxime and Rifampin combination successfully sterilized cerebrospinal fluid cultures in all treated rabbits, highlighting its potential for treating serious infections. []

Q15: Is Cefotaxime effective as a prophylactic antibiotic in colorectal surgery?

A16: Research suggests Cefotaxime, administered at a dose of 4g perioperatively, is effective as a prophylactic antibiotic in both rectal and colonic surgeries. []

Q16: What are the known mechanisms of resistance to Cefotaxime?

A17: A primary mechanism of Cefotaxime resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of Cefotaxime, rendering it ineffective. [, , ] One such example is the GES-1 β-lactamase, found in multidrug-resistant Klebsiella pneumoniae isolates, which confers resistance to various antibiotics, including Cefotaxime. []

Q17: Can resistance to Cefotaxime develop during treatment?

A18: Yes, a study on spontaneous bacterial peritonitis (SBP) found that 19% of patients treated with Cefotaxime developed resistance to the drug. [] This highlights the need for monitoring treatment response and considering alternative antibiotics in cases of Cefotaxime resistance.

Q18: Is there cross-resistance between Cefotaxime and other antibiotics?

A19: Cross-resistance is a significant concern. For instance, K. pneumoniae isolates producing GES-1 β-lactamase demonstrated resistance to Cefotaxime alongside other antibiotics like ceftazidime, cefuroxime, gentamicin, kanamycin, and more. [] This emphasizes the need for comprehensive antibiotic susceptibility testing to guide treatment decisions.

Q19: What are the hepato-renal effects of Cefotaxime?

A20: Studies on albino rats show that Cefotaxime administration can lead to adverse effects on both liver and kidney function. [] These effects include:

- Kidney Function: Increased serum creatinine, urea, sodium, potassium, and calcium concentrations were observed, alongside decreased glucose and total protein levels. []

- Liver Function: Elevations in liver enzymes like AST and ALT, along with increases in total bilirubin, cholesterol, triglycerides, and LDL-cholesterol were noted. [] Additionally, a decrease in serum albumin and HDL-cholesterol levels was reported. []

- Histopathological Changes: Both liver and kidney tissues exhibited structural alterations indicative of damage. []

Q20: Are there drug delivery strategies to enhance Cefotaxime's targeting?

A21: While the provided articles don't delve into specific Cefotaxime drug delivery strategies, one study explored the synthesis and characterization of a novel polyhedral oligomeric silsesquioxane-cefotaxime (POSS-CTX) conjugate. [] This conjugate demonstrated enhanced antibacterial activity against E. coli and S. aureus compared to Cefotaxime alone. [] This highlights the potential of developing novel drug delivery systems for Cefotaxime.

Q21: Are there biomarkers to predict Cefotaxime efficacy or monitor treatment response?

A21: The research papers provided do not focus on specific biomarkers for Cefotaxime efficacy or treatment monitoring.

Q22: What analytical methods are used to quantify Cefotaxime levels?

A23: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying Cefotaxime concentrations in serum. [, ] This technique allows for accurate measurement of drug levels, which is crucial for understanding pharmacokinetics and optimizing dosage regimens.

Q23: How is the degradation of Cefotaxime by bacteria studied?

A24: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to analyze the degradation of Cefotaxime by OXA-48-producing Enterobacteriaceae. [] This method allows for the identification of specific degradation products, providing insights into the mechanism of resistance.

Q24: What is the environmental impact of Cefotaxime?

A24: The provided research articles do not address the environmental impact and degradation of Cefotaxime.

Q25: Is there information available on Cefotaxime's dissolution and solubility?

A26: While the research papers don't provide specific details on Cefotaxime's dissolution and solubility, they highlight its use in various formulations, including intravenous and intracutaneous injections. [, ] This implies that the drug's solubility has been considered during formulation development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.